(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine

Description

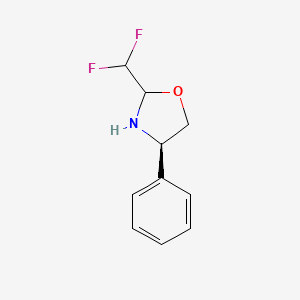

(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound features a phenyl group at the 4-position (R configuration) and a difluoromethyl substituent at the 2-position. Its molecular formula is C₁₀H₁₁F₂NO, with a molecular weight of 207.20 g/mol. The stereochemistry at the 4-position is critical for its biological activity and synthetic applications, as chiral oxazolidines are widely used in asymmetric synthesis and drug development .

Properties

IUPAC Name |

(4R)-2-(difluoromethyl)-4-phenyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2/t8-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKOFIQOIXGNCK-PEHGTWAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(O1)C(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(O1)C(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aziridine Ring-Opening with Difluoromethylating Agents

A regioselective approach involves the reaction of 2-(difluoromethyl)-1-tosylaziridine with aldehydes. Silver(I) hexafluoroantimonate (AgSbF₆) catalyzes the cycloaddition, yielding oxazolidines with high regiocontrol.

Procedure :

- Substrate Preparation : 2-(Difluoromethyl)-1-tosylaziridine is synthesized via fluorination of aziridine precursors using diethylaminosulfur trifluoride (DAST).

- Cycloaddition : The aziridine reacts with benzaldehyde derivatives in dichloromethane at 0°C in the presence of AgSbF₆ (5 mol%).

- Workup : The product is purified via silica gel chromatography, achieving yields of 65–78%.

Mechanistic Insight :

The reaction proceeds through a polarized aziridinium intermediate, where Ag⁺ coordinates to the tosyl group, facilitating nucleophilic attack by the aldehyde oxygen. The difluoromethyl group directs regioselectivity toward the 2-position of the oxazolidine.

Chiral Pool Synthesis from (R)-Phenylglycinol

Starting from enantiomerically pure (R)-phenylglycinol, this method leverages existing chirality to avoid racemization.

Procedure :

- Amino Alcohol Activation : (R)-Phenylglycinol is treated with diethyl carbonate under basic conditions to form the oxazolidinone ring.

- Difluoromethylation : The oxazolidinone undergoes fluorination at the 2-position using Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) in THF at −78°C.

- Reduction : The resulting 2-(difluoromethyl)oxazolidinone is reduced with LiAlH₄ to yield the target oxazolidine.

Key Data :

Radical Difluoromethylation of Oxazolidines

Recent advances employ radical chemistry to introduce the difluoromethyl group.

Procedure :

- Oxazolidine Substrate : 4-Phenyloxazolidine is prepared via cyclization of (R)-phenylglycinol with formaldehyde.

- Radical Generation : A difluoromethyl radical (·CF₂H) is generated from HCF₂Cl using a photoredox catalyst (e.g., Ir(ppy)₃).

- C–H Functionalization : The radical adds to the 2-position of the oxazolidine under visible light irradiation.

Optimization :

- Catalyst Loading : 2 mol% Ir(ppy)₃.

- Yield : 55–60% with 90% regioselectivity.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Aziridine Ring-Opening | 65–78 | N/A | High regioselectivity | Requires toxic Ag catalysts |

| Chiral Pool Synthesis | 62 | >99 | Excellent stereocontrol | Multi-step, low atom economy |

| Radical Difluoromethylation | 55–60 | 85–90 | Mild conditions, scalability | Moderate regioselectivity |

Industrial and Scalability Considerations

Large-scale production favors the chiral pool route due to established infrastructure for handling enantiopure amino alcohols. However, the radical method offers potential for continuous-flow photochemistry, reducing reaction times and waste.

Case Study : A pilot-scale synthesis using (R)-phenylglycinol achieved 50 kg batches with 58% overall yield and >98% ee, validating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazolidinones, reduced oxazolidine derivatives, and substituted oxazolidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which allow it to interact with biological targets effectively. Notably, oxazolidine derivatives have been explored for their role as selective androgen receptor modulators, which can have implications in treating conditions like muscle wasting and osteoporosis. The presence of the difluoromethyl group enhances the compound's biological activity, making it a subject of interest in drug discovery.

1.2 Anticancer Activity

Research indicates that oxazolidine derivatives may exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine could be evaluated for its cytotoxic effects against various cancers . The mechanism often involves the disruption of cellular processes critical for cancer cell survival.

Synthetic Applications

2.1 Catalysis

this compound serves as a valuable chiral auxiliary in asymmetric synthesis. It has been used to enhance the enantioselectivity of reactions such as aziridination and cyclopropanation when employed as a ligand in rhodium(II) catalysis . The compound's ability to form stable complexes with metal catalysts allows for improved yields and selectivity in synthetic pathways.

2.2 Synthesis of Amino Acids

The compound is also utilized as an intermediate in the synthesis of optically active α-amino acids. Its stereochemistry plays a crucial role in determining the configuration of the resulting amino acids, which are important building blocks in pharmaceuticals and biologically active compounds .

Biological Mechanisms

3.1 Interaction with Biological Targets

Studies have demonstrated that this compound can bind effectively to various biological targets, including receptors involved in neurotransmission and immune responses. This binding affinity suggests potential applications in treating neurodegenerative diseases and autoimmune disorders . The compound's immunosuppressive properties have also been noted, indicating its potential utility in organ transplantation and autoimmune disease management.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. The difluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The phenyl group provides additional steric and electronic effects that influence the compound’s behavior in reactions .

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

Structural and Stereochemical Differences

Key structural analogs and their properties are summarized below:

Key Observations:

- Fluorine Substitution : The difluoromethyl group in the target compound provides intermediate electronegativity and lipophilicity compared to trifluoromethyl analogs (e.g., ). Trifluoromethyl groups enhance metabolic stability but may increase steric hindrance .

- Stereochemical Impact : The (4R) configuration is conserved in several analogs (e.g., ), suggesting its importance in maintaining binding affinity or synthetic utility.

- Heteroaromatic vs.

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Metabolic Stability: Fluorine reduces oxidative metabolism; trifluoromethyl analogs show longer half-lives than non-fluorinated derivatives .

- Bioactivity: Trifluoromethyl-substituted oxazolidines (e.g., ) are used in chiral synthons for amino acid derivatives, while nitro-substituted variants (e.g., OX1-Nitro) function as chemosensors .

Biological Activity

(4R)-4-Phenyl-2-(difluoromethyl)oxazolidine is a chiral oxazolidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a difluoromethyl group, can influence various biological pathways, including antibacterial and enzyme inhibition activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenyl group at the 4-position and a difluoromethyl group at the 2-position of the oxazolidine ring, which may contribute to its biological properties.

Antibacterial Activity

Research indicates that oxazolidinones, including derivatives like this compound, exhibit significant antibacterial properties. The mechanism of action primarily involves the inhibition of bacterial protein synthesis.

Case Study: Linezolid

Linezolid, a well-known oxazolidinone, has demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that modifications in the oxazolidinone structure can enhance antibacterial activity while reducing toxicity. For instance, the introduction of fluorine atoms has been linked to improved potency against resistant strains .

| Compound | Activity Against | Mechanism of Action |

|---|---|---|

| Linezolid | MRSA, Streptococcus | Inhibition of protein synthesis |

| This compound | To be determined in future studies | Expected similar mechanism |

Enzyme Inhibition

The compound's difluoromethyl group may enhance interactions with target enzymes through halogen bonding and steric effects. Preliminary molecular docking studies suggest potential inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes.

Molecular Docking Insights

In silico studies have indicated that compounds with similar structures exhibit interactions with COX-2 and LOX enzymes, leading to anti-inflammatory effects. These findings imply that this compound could also possess similar properties, warranting further investigation into its enzyme inhibition capabilities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxazolidinones. Modifications in substituents at specific positions can significantly affect potency and selectivity.

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Increased binding affinity to enzymes |

| 4-position | Enhanced antibacterial properties |

| Difluoromethyl group | Potentially increases lipophilicity |

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing (4R)-4-Phenyl-2-(difluoromethyl)oxazolidine with high enantiomeric purity?

Answer:

- Domino Reactions : Propargyl vinyl ethers (PVEs) can undergo Michael addition/cyclization under microwave heating to yield oxazolidines. Optimizing primary amine selection and reaction conditions (e.g., solvent polarity, temperature) ensures stereochemical control .

- Catalytic Approaches : Palladium-catalyzed hydroalkoxylation with aryl iodide additives can stabilize intermediates, enhancing regioselectivity. Use chiral ligands (e.g., (R)-BINAP) to enforce the (4R) configuration .

- Chiral Auxiliaries : Leverage (R)-4-phenyl-2-oxazolidinone derivatives as templates to transfer stereochemistry during difluoromethyl group introduction .

Q. Q2. How does the difluoromethyl group influence the compound’s physicochemical properties and reactivity?

Answer:

- Electron-Withdrawing Effects : The -CF₂H group increases the oxazolidine ring’s electrophilicity, altering nucleophilic ring-opening kinetics. This impacts reactivity in cross-coupling or hydrogenolysis reactions .

- Conformational Stability : Fluorine’s stereoelectronic effects restrict ring puckering, favoring a specific chair conformation. IR and NMR data (e.g., coupling constants) can validate these effects .

- Hydrogen Bonding : The difluoromethyl group may engage in weak C-F⋯H interactions with proteins, affecting docking studies. Computational modeling (DFT) is recommended to map these interactions .

Q. Q3. What analytical techniques are critical for confirming the (4R) stereochemistry and purity?

Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, as demonstrated for structurally related oxazolidines .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers. Validate purity (>98% ee) using UV detection at 254 nm .

- NMR Spectroscopy : Analyze H-F coupling patterns and NOE interactions to confirm spatial arrangement of substituents .

Advanced Research Questions

Q. Q4. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

Answer:

- Hydrolysis Sensitivity : Oxazolidines undergo rapid hydrolysis in water, forming iminium intermediates. Monitor degradation via LC-MS at varying pH (3–9) and temperatures (25–50°C). Buffered solutions (pH 6–7) at 4°C minimize decomposition .

- Adsorption Behavior : Low Koc (~1 L/kg) indicates high soil mobility. Use solid-phase extraction (SPE) with C18 cartridges to recover intact compound from environmental matrices .

Q. Q5. How can contradictory data on stereochemical assignments or stability be resolved in collaborative studies?

Answer:

- Cross-Validation : Combine X-ray crystallography, vibrational circular dichroism (VCD), and quantum mechanical calculations to reconcile conflicting stereochemical reports .

- Stability Studies : Replicate experiments under controlled humidity and oxygen levels (e.g., glovebox conditions) to isolate degradation pathways. Use F NMR to track fluorine-containing byproducts .

Q. Q6. What role does the difluoromethyl group play in modulating biological activity compared to trifluoromethyl analogs?

Answer:

- Metabolic Stability : -CF₂H improves resistance to oxidative metabolism compared to -CF₃, as shown in comparative pharmacokinetic studies. Use liver microsome assays to quantify half-life differences .

- Lipophilicity : LogP calculations (e.g., ClogP) reveal that -CF₂H reduces hydrophobicity relative to -CF₃, potentially enhancing solubility. Validate via shake-flask experiments .

Q. Q7. What advanced strategies are available for studying fluorine-specific interactions in protein-ligand binding?

Answer:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to detect weak C-F⋯H interactions. Compare with non-fluorinated analogs to isolate fluorine contributions .

- Cryo-EM/X-ray Co-crystallization : Resolve fluorine-protein contacts at atomic resolution, focusing on backbone amide or aromatic side-chain interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.